Tpca-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

TPCA-1 IKKβ inhibitor discovery

Core Characteristics of TPCA-1

The table below summarizes the key biochemical and physical properties of this compound.

| Property | Description |

|---|---|

| Molecular Target | IKKβ (IKK2), with selective inhibition over IKKα [1] [2]. |

| Mechanism of Action | ATP-competitive inhibitor [1]. |

| IC₅₀ for IKKβ | 17.9 - 18 nM [1] [2]. |

| Selectivity over IKKα | Approximately 22-fold (IC₅₀ for IKKα is ~400 nM) [1]. |

| Known Off-Targets | STAT3 (blocks its recruitment to upstream kinases) [1] [2]. |

| Molecular Formula | C₁₂H₁₀FN₃O₂S [2]. |

| CAS Number | 507475-17-4 [2]. |

| Solubility | Soluble in DMSO (30 mg/mL) [2]. |

Experimental Protocols and Applications

This compound is a versatile tool in preclinical research for investigating the role of IKKβ/NF-κB signaling in various diseases.

Cell Viability and Apoptosis Assay (ESCC Research)

This protocol demonstrates how this compound inhibits cancer cell viability [3].

- Cell Lines: Esophageal Squamous Cell Carcinoma (ESCC) cells (e.g., KYSE-450) and a non-tumorigenic epithelial cell line (Het-1A) as a control.

- Treatment: Cells are treated with varying concentrations of this compound for 24-72 hours.

- Viability Measurement: Cell viability is typically assessed using colorimetric assays like MTT or MTS. The protocol involves adding MTT reagent to wells, incubating to allow formazan crystal formation, solubilizing the crystals, and measuring absorbance at 570 nm [4] [3].

- Mechanistic Analysis: To confirm on-target effect, lysates from treated cells are analyzed by western blotting for phosphorylation of IKKβ (p-IKKβ), total IKKβ, phosphorylation and degradation of IκBα, and cleavage of caspase-3 as a marker of apoptosis [3].

Antiviral Assay (Glioma Research)

This protocol tests the impact of this compound on interferon-mediated antiviral activity [4].

- Cell Lines & Pretreatment: Human glioma cell lines (e.g., U87) are pretreated with this compound and/or IFNα for 24 hours.

- Virus Infection: Cells are infected with oncolytic viruses such as Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis Virus (EMCV).

- Viral Replication Measurement: The viral yield in the medium is quantified 24 hours post-infection. For VSV, this is done by a plaque-forming assay on Vero cells. For EMCV, viral RNA is isolated and quantified by qRT-PCR [4].

In Vivo Model (Tendon Regeneration Research)

This compound has been delivered in vivo using a controlled-release system to engineer a healing microenvironment [5].

- Hydrogel Delivery System: this compound is loaded into microspheres, which are then incorporated into a hydrogel scaffold along with human stem cells (e.g., hPDLSCs).

- Implantation: The hydrogel system is implanted into a rodent model of acute tendon injury.

- Analysis: The effect on tendon regeneration and suppression of inflammatory signaling is assessed through histological and molecular techniques [5].

Biological Significance and Therapeutic Potential

This compound inhibits the canonical NF-κB pathway by preventing IKKβ-mediated phosphorylation and subsequent degradation of IκBα. This stabilizes IκBα, sequestering NF-κB transcription factors (like p65/RelA) in the cytoplasm and preventing the expression of pro-inflammatory and pro-survival genes [1] [2] [3]. The diagram below illustrates this signaling pathway and the inhibition point of this compound.

This compound inhibits IKKβ, blocking NF-κB signaling and pro-inflammatory gene expression [1] [2] [3].

Summary of Preclinical Therapeutic Efficacy

Research has demonstrated the potential of this compound in several disease models, as summarized below.

| Disease Model | Key Findings | Delivery Method |

|---|---|---|

| Rheumatoid Arthritis | Reduced inflammation and joint damage in murine collagen-induced arthritis [1] [2]. | Oral administration [1]. |

| Esophageal Squamous Cell Carcinoma (ESCC) | Selectively inhibited ESCC cell viability, induced apoptosis; showed greater toxicity to cancer cells than to normal epithelial cells [3]. | In vitro cell culture treatment [3]. |

| Tendon Regeneration | Engineered a pro-tenogenic niche in an inflammatory injury environment, restoring stem cell differentiation and promoting tendon repair [5]. | Controlled release from microsphere-incorporated hydrogel [5]. |

| Glioma & Oncolytic Virotherapy | Inhibited IFN-induced antiviral activity, potentially enhancing the efficacy of oncolytic viruses like VSV and EMCV for cancer therapy [4]. | In vitro cell culture treatment [4]. |

| Chronic Obstructive Pulmonary Disease (COPD) | Showed efficacy in pre-clinical models of inflammatory airway disease [1]. | Oral administration or intra-peritoneal injection [1]. |

Important Research Considerations

- Specificity Note: While this compound is selective for IKKβ over IKKα, it has a documented off-target effect where it directly binds to the SH2 domain of STAT3, inhibiting its activity [1] [2]. Appropriate controls are essential when attributing effects solely to NF-κB inhibition.

- Current Status: Despite promising preclinical results in multiple fields, this compound remains a preclinical research tool and has not progressed to clinical approval for human therapeutics [1] [6]. Challenges associated with systemic IKKβ inhibition, including potential on-target toxicities, have hindered the clinical translation of this class of drugs [1].

References

- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the... [pmc.ncbi.nlm.nih.gov]

- 2. This compound #50902 [cellsignal.com]

- 3. Transcriptome‑based drug repositioning identifies TPCA ‑ 1 as... [spandidos-publications.com]

- 4. Inhibition of Type I Interferon-Mediated Antiviral Action in ... [pmc.ncbi.nlm.nih.gov]

- 5. Controlled this compound delivery engineers a pro-tenogenic ... [sciencedirect.com]

- 6. - TPCA - Drug Targets, Indications, Patents - Synapse 1 [synapse.patsnap.com]

Mechanism of Action

TPCA-1 exerts its effects through a dual-inhibition mechanism:

This compound inhibits inflammation and cancer progression by blocking NF-κB activation and STAT3 dimerization.

Key Experimental Data

The biological effects of this compound have been characterized in various in vitro and in vivo models.

In Vitro Bioactivity

This compound demonstrates potent activity in cellular assays, particularly in reducing the production of pro-inflammatory cytokines [1] [2] [3].

| Cell Type/Line | Assay Description | Concentration/Incubation | Key Outcome | Source |

|---|---|---|---|---|

| Human Monocytes | LPS-induced cytokine production | 0.1-10 µM; 24 hrs | Inhibited TNF-α, IL-6, IL-8 production (IC₅₀: 170-320 nM) | [1] [2] [3] |

| Human Glioma Lines (U87, etc.) | Cell proliferation (MTT assay) | 0-50 µM; 3 days | Inhibited cell proliferation | [1] |

| NSCLC Cells (HCC827, H1975) | Cell viability & cycle analysis | 0-10 µM; 0.5-2 hrs | Suppressed proliferation; induced G2-M cell-cycle arrest in HCC827 | [3] |

| HEK-293T Cells | STAT3 phosphorylation (Western Blot) | 0-2 µM; 0.5-2 hrs before cytokine stimulation | Inhibited cytokine-induced STAT3 phosphorylation in a dose-dependent manner | [3] |

In Vivo Efficacy

This compound has shown efficacy in animal models of inflammatory and autoimmune diseases, as well as cancer [1] [2] [3].

| Disease Model | Animal | Dosing Regimen | Key Results | Source |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | DBA/1 mice | 3, 10, or 20 mg/kg; i.p., twice daily | Dose-dependent reduction in disease severity and onset; reduced pro-inflammatory cytokines in paw tissue | [1] [2] [3] |

| NSCLC Xenograft | BALB/c nude mice injected with HCC827 cells | 10 mg/kg; i.p., daily | Inhibited tumor growth; enhanced the anti-tumor effect of ZD1839 (gefitinib) | [3] |

Experimental Protocols

Below are summarized protocols for common applications of this compound in research, based on cited studies.

In Vitro Cell-Based Assay

This protocol is adapted from studies using human monocytes to assess inhibition of cytokine production [1] [3].

| Step | Parameter | Details |

|---|---|---|

| 1. Stock Solution | Preparation | Reconstitute this compound in DMSO to create a 10-15 mM stock solution. Aliquot and store at -20°C [4] [3]. |

| 2. Cell Seeding & Pretreatment | Cell Line | Human peripheral blood monocytes or relevant cell line (e.g., RAW264.7) [5] [1]. |

| Pretreatment | Pre-treat cells with this compound (e.g., 0.5-10 µM) for a specified time (e.g., 1 hour) before stimulation [1] [3]. | |

| 3. Stimulation | Inducer | Add inflammatory stimulant such as LPS (e.g., 100 ng/mL) or TNF-α to the culture medium [1] [6] [3]. |

| 4. Incubation & Analysis | Incubation Time | Incubate for a defined period (e.g., 8-24 hours) [1] [3]. |

| Analysis | Collect cell supernatant and measure cytokine levels (e.g., TNF-α, IL-6) via ELISA or analyze protein phosphorylation via Western blot [1] [3]. |

In Vivo Animal Study

This protocol is based on the murine collagen-induced arthritis model [1] [2] [3].

| Step | Parameter | Details |

|---|---|---|

| 1. Formulation | Vehicle | Prepare a suitable formulation for in vivo administration, often involving a mixture of DMSO, PEG300, Tween-80, and saline [3]. |

| 2. Animal Model | Model Induction | Use DBA/1 mice immunized with bovine type II collagen to induce arthritis [1] [2]. |

| 3. Dosing | Route | Intraperitoneal (i.p.) injection [1] [2] [3]. |

| Regimen | Administer this compound (e.g., 10 mg/kg) twice daily. Treatment can be prophylactic (starting at immunization) or therapeutic (starting after disease onset) [1] [2]. | |

| 4. Assessment | Endpoints | Monitor arthritis severity by clinical scoring, measure paw swelling, and analyze cytokine levels or histology of joint tissue at endpoint [1] [2]. |

Advanced Research and Delivery Strategies

Recent research has focused on improving the efficacy and targeting of this compound through advanced delivery systems:

- Targeted Nanoparticles for Inflammation: A 2023 study developed this compound-loaded nanoparticles functionalized with an antibody targeting PECAM-1, a protein overexpressed on injured endothelium and activated macrophages. This system enhanced drug delivery to inflammatory sites, effectively reducing inflammation in a model of vascular injury [5].

- Cartilage-Targeted Nanosomes for Osteoarthritis: In a 2019 study, this compound was encapsulated in 'immunonanosomes' tagged with an antibody against type II collagen. This system specifically targeted stressed chondrocytes, reduced oxidative stress and inflammation, and protected against TNF-α-induced damage more effectively than free this compound [6].

- Tissue Engineering for Tendon Repair: A 2024 study used a microsphere-incorporated hydrogel system for the controlled release of this compound. This approach inhibited NF-κB signaling in an acute tendon injury model, creating a pro-regenerative environment that supported stem cell-mediated tendon repair [7].

References

- 1. This compound | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound - Potent IKK-2 Inhibitor for Inflammation Research [apexbt.com]

- 3. This compound | IKK-2 Inhibitor [medchemexpress.com]

- 4. This compound #50902 [cellsignal.com]

- 5. Enhancing the Treatment of Uncontrolled Inflammation ... [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory role of this compound encapsulated ... [pubmed.ncbi.nlm.nih.gov]

- 7. Controlled this compound delivery engineers a pro-tenogenic ... [sciencedirect.com]

TPCA-1 NF-κB signaling pathway mechanism

Molecular Mechanism of Action

The core mechanism of TPCA-1 involves a direct and selective inhibition of the IKK complex within the canonical NF-κB pathway. The step-by-step process is summarized in the table below and illustrated in the subsequent diagram:

| Step | Process | Effect of this compound |

|---|---|---|

| 1 | Pathway Activation: Pro-inflammatory stimuli (e.g., TNF-α, IL-1, LPS) activate the IKK complex [1]. | This compound directly binds to and inhibits the IKKβ subunit of the IKK complex [2] [3] [4]. |

| 2 | IκBα Phosphorylation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB (typically a p65/p50 dimer) in the cytoplasm [1]. | Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα [2]. |

| 3 | NF-κB Translocation: Degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus [1]. | NF-κB remains trapped in the cytoplasm by IκBα, blocking nuclear translocation [2]. |

| 4 | Gene Transcription: Nuclear NF-κB binds to κB sites on DNA, promoting the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) [4] [1]. | Downregulation of pro-inflammatory gene expression occurs, reducing inflammation and its downstream effects [4] [5]. |

The following diagram visualizes this process and the inhibitory action of this compound:

Diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of this compound, which blocks IKKβ phosphorylation.

It is crucial to note that this compound has also been identified as a direct dual inhibitor that can also suppress the STAT3 signaling pathway by docking into its SH2 domain, thereby preventing STAT3 recruitment and phosphorylation [3]. This dual activity may contribute to its potent anti-inflammatory and anti-cancer effects.

Therapeutic Applications & Experimental Data

This compound has demonstrated efficacy across various preclinical models of inflammation and cancer. Key findings are consolidated in the table below.

| Disease Model | Delivery System | Key Efficacy Findings | Reference |

|---|---|---|---|

| Acute Tendon Injury | Microsphere-incorporated hydrogel | Restored tenogenesis of stem cells in inflammatory niche; engineered pro-tenogenic microenvironment. | [2] |

| Post-Traumatic Osteoarthritis (PTOA) | Type II collagen-targeted nanosomes | Reduced serum NO and LDH; downregulated IL-1β, TNF-α, ADAMTS-5, MMP-13; attenuated cartilage degradation. | [4] |

| Mutant EGFR-associated NSCLC | Free compound (in vitro) | Repressed cancer cell proliferation; induced apoptosis; acted as dual inhibitor of NF-κB and STAT3. | [3] |

| Uncontrolled Inflammation (Vascular Injury) | PECAM-1 mAb-targeted nanoparticles (mAb-TPCA-1@HCNPs) | Enhanced cellular uptake; inhibited M1 macrophage polarization; reduced ROS/NO; alleviated organ damage. | [5] |

Detailed Experimental Protocols

To facilitate research replication and application, here are detailed methodologies from key studies:

1. In Vitro Anti-inflammatory Assessment in Macrophages (Raw264.7 cells) [5]

- Cell Culture & Treatment: Culture Raw264.7 cells in DMEM with 10% FBS. Seed cells and pre-treat with this compound-loaded nanoparticles (mAb-TPCA-1@HCNPs), non-targeted NPs, or free this compound (1 µM final this compound concentration) for 2 hours.

- Inflammation Induction: Stimulate cells with LPS (100 ng/mL) for 24 hours to induce M1 polarization and inflammatory response.

- Outcome Measures:

- Cytokine Secretion: Collect cell culture supernatant. Quantify TNF-α and IL-6 levels using commercial ELISA kits.

- M1 Polarization: Analyze cells by flow cytometry using fluorescence-labeled antibodies against surface markers CD80 and CD11b.

- Oxidative Stress: Measure intracellular ROS with a fluorescent ROS detection kit and NO production using the DAF-FM DA fluorescent probe.

2. In Vivo Efficacy in PTOA Mouse Model [4]

- Animal Model Induction: Use 3-5 month old C57BL/6 male mice. Induce PTOA via non-invasive mechanical loading of the knee joint using a controlled electronic device, applying specific force parameters for defined sessions.

- Nanosome Formulation: Prepare type II collagen-targeted nanosomes (MabCII-conjugated) encapsulating this compound. The final this compound concentration is approximately 1 µM after nanosome lysis, with a loading efficiency of ~90%.

- Treatment Protocol: Administer targeted this compound nanosomes via intra-articular injection following mechanical loading. Compare against free this compound, untargeted nanosomes, and saline control groups.

- Outcome Assessment:

- Serum Biomarkers: Measure levels of hydrogen peroxide (H₂O₂), total nitric oxide (NO), and lactate dehydrogenase (LDH) in serum.

- Gene Expression: Analyze joint tissue for expression of inflammatory (IL-1β, TNF-α) and catabolic (MMP-13, ADAMTS-5) markers using RT-PCR.

- Histopathology: Evaluate cartilage degradation, proteoglycan loss, and overall joint structure using Safranin-O staining and OARSI scoring systems.

Experimental Workflow Visualization

The overall experimental workflow for developing and testing a targeted this compound delivery system, as used in recent studies, can be summarized as follows:

Diagram of the workflow for developing targeted this compound nanoparticles, from synthesis to biological assessment.

Key Research Implications

- Targeted Delivery is Crucial: While this compound is potent, its efficacy and safety are significantly enhanced by advanced delivery systems (nanoparticles, hydrogels) that minimize systemic exposure and increase local concentration at the disease site [2] [4] [5].

- Dual Inhibition Advantage: this compound's dual suppression of NF-κB and STAT3 may provide broader and more potent therapeutic effects, especially in complex diseases like cancer and chronic inflammation where multiple pathways are involved [3].

- Translational Potential: The successful use of targeted nanocarriers in preclinical models highlights a promising strategy to overcome the limitations of free drugs and brings this approach closer to clinical application [4] [6] [5].

References

- 1. The Pivotal Role of NF-kB in the Pathogenesis and ... [mdpi.com]

- 2. Controlled this compound delivery engineers a pro-tenogenic ... [sciencedirect.com]

- 3. This compound is a direct dual inhibitor of STAT3 and NF-κB and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted nanosome delivery of this compound for modulating ... [sciencedirect.com]

- 5. Enhancing the Treatment of Uncontrolled Inflammation ... [pmc.ncbi.nlm.nih.gov]

- 6. Dual-Targeting Delivery of this compound-Loaded Nanoparticles ... [papers.ssrn.com]

Delivery Systems & Experimental Applications

A significant challenge for TPCA-1 is achieving effective local concentration at the disease site while minimizing systemic side effects [1]. Research has focused on developing sophisticated delivery platforms:

| Delivery System | Composition | Key Findings & Outcomes |

|---|---|---|

| Targeted Nanosomes (for Osteoarthritis) | Anti-type II collagen antibody-conjugated nanosomes (liposomes) [1]. | Effectively delivered this compound to damaged cartilage in a mouse model of post-traumatic osteoarthritis (PTOA), reducing inflammation, cartilage degradation, and pain [1]. |

| Microsphere-Incorporated Hydrogel (for Tendon Repair) | This compound loaded in silk fibroin (SF) microspheres, incorporated within a GelMA hydrogel alongside human periodontal ligament stem cells (hPDLSCs) [2] [3]. | Controlled release of this compound created a pro-tenogenic environment, rescuing the tenogenic differentiation of stem cells and promoting tendon regeneration in a rat model [2] [3]. |

| Targeted Nanoparticles (for Vascular Inflammation) | This compound loaded in hydroxyethyl starch-cholesterol (HES-CH) nanoparticles, functionalized with a PECAM-1 targeting antibody [4]. | The system facilitated targeted delivery to inflamed endothelial cells and macrophages, effectively mitigating uncontrolled inflammation in a mouse model of vascular injury [4]. |

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound and its delivery systems, researchers typically employ a range of in vitro and in vivo assays.

- In Vitro Cell Culture Models: Studies use relevant cell lines (e.g., RAW264.7 macrophages, HUVECs) or primary cells (e.g., chondrocytes, tendon stem/progenitor cells) stimulated with pro-inflammatory agents like LPS or IL-1β to create an inflammatory environment [3] [4].

- Key In Vitro Assays:

- Cell Viability: CCK-8 assay to determine non-toxic concentrations of this compound and delivery vehicles [4].

- Gene & Protein Expression: RT-PCR, Western Blot, and ELISA to measure the downregulation of NF-κB target genes (TNF-α, IL-6, IL-1β, MMPs) and pathway proteins (e.g., phospho-IκBα) [1] [3] [4].

- Cellular Uptake & Targeting: Fluorescence microscopy and flow cytometry using fluorescently labelled nanoparticles (e.g., C6@HCNPs) to confirm targeted delivery [4].

- Oxidative Stress Measurement: Kits to detect levels of reactive oxygen species (ROS) and nitric oxide (NO) [1] [4].

- In Vivo Animal Models:

- Post-Traumatic Osteoarthritis (PTOA) Model: Induced in mice (e.g., C57BL/6) via mechanical loading of the knee joint or surgical ligament transection. Treatments are administered via intra-articular injection [1].

- Acute Tendon Injury Model: Created in rats by surgically injuring the Achilles tendon. The delivery system (e.g., hydrogel with cells and this compound) is implanted at the lesion site [3].

- Acute Vascular Inflammation Model: Induced in mice by LPS injection. Targeted nanoparticles are administered intravenously [4].

- In Vivo Outcome Measures:

- Histopathology: Analysis of joint, tendon, or vascular tissue sections for structure, inflammation, and matrix degradation [1] [4].

- Behavioral Analysis: Pain-related behaviors (e.g., weight-bearing asymmetry) in osteoarthritis models [1].

- Biodistribution Studies: Using near-infrared dyes (e.g., DiR) to track the accumulation of targeted nanoparticles at inflammatory sites [4].

Signaling Pathway & Delivery Workflow

This compound's mechanism and application can be visualized through the following pathways and workflows. The diagrams below, generated with Graphviz, illustrate the core NF-κB signaling pathway and a representative targeted delivery strategy.

This compound inhibits IKKβ to block NF-κB signaling.

Workflow for targeted this compound delivery to inflammation sites.

References

- 1. Targeted nanosome delivery of this compound for modulating ... [sciencedirect.com]

- 2. Controlled this compound delivery engineers a pro-tenogenic ... [sciencedirect.com]

- 3. Controlled this compound delivery engineers a pro-tenogenic niche ... [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the Treatment of Uncontrolled Inflammation ... [pmc.ncbi.nlm.nih.gov]

Detailed Mechanism of Action

TPCA-1 exerts its effects through a dual-inhibition mechanism, primarily by suppressing the NF-κB pathway and secondarily by inhibiting the STAT3 pathway.

The following diagram illustrates the core NF-κB signaling pathway and how this compound inhibits it.

This compound inhibits IKKβ, preventing IκBα degradation and NF-κB activation.

Inhibition of NF-κB Signaling: In the canonical NF-κB pathway, pro-inflammatory signals (like TNF-α or IL-1β) activate the IKK complex. Within this complex, IKKβ is the key catalytic subunit responsible for phosphorylating IκBα, the inhibitor of NF-κB. This phosphorylation marks IκBα for degradation, freeing the NF-κB transcription factor (typically a p65/p50 dimer) to translocate to the nucleus and turn on genes for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 [1] [2] [3]. By selectively inhibiting IKKβ, This compound prevents the phosphorylation and subsequent degradation of IκBα. This results in NF-κB being retained in the cytoplasm in an inactive state, thereby blocking the entire downstream inflammatory gene expression program [4] [3] [5].

Inhibition of STAT3 Signaling: Beyond the NF-κB pathway, this compound is also a direct inhibitor of the transcription factor STAT3. It inhibits STAT3 phosphorylation, DNA binding, and transactivation in a dose- and time-dependent manner, without affecting total STAT3 protein levels [4]. The STAT3 pathway is a critical regulator of cell growth and survival, and its constitutive activation is associated with various cancers. This dual inhibition of both NF-κB and STAT3 makes this compound particularly effective in suppressing cancer cell proliferation and inducing apoptosis [6] [4] [7].

Experimental Applications & Protocols

This compound has been utilized in a wide range of experimental models. Its application often requires tailored delivery systems to improve efficacy and reduce potential systemic toxicity.

In Vitro Models and Protocols

In cell-based experiments, this compound is used to inhibit cytokine production and cell proliferation, typically dissolved in DMSO.

| Application | Cell Model | Concentration | Incubation Time | Key Readout |

|---|---|---|---|---|

| Cytokine Inhibition | Human peripheral blood monocytes stimulated with LPS [4] | 0 - 10 µM | ~24 hours | Inhibition of TNF-α, IL-6, and IL-8 production (IC50: 170-320 nM) [4] |

| STAT3 Inhibition | HEK-293T, HCC827, H1975 cells [4] | 0 - 2 µM (pre-treatment) | 0.5 - 2 hours | Suppression of STAT3 phosphorylation; inhibition of cell proliferation [4] |

| Apoptosis Induction | Esophageal squamous carcinoma (ESCC) KYSE-450 cells [7] | Not specified | Not specified | Induction of apoptosis; inhibition of IKKβ phosphorylation and IκBα stabilization [7] |

| Tenogenic Differentiation | Human periodontal ligament stem cells (hPDLSCs) in inflammatory environment [8] | Not specified | Not specified | Restoration of tenogenic differentiation potential by inhibiting NF-κB [8] |

In Vivo Models and Delivery Systems

Due to challenges with systemic administration, researchers have developed sophisticated localized delivery systems for this compound. Key models and approaches include:

- Collagen-Induced Arthritis (CIA) Model: this compound administered via intraperitoneal (i.p.) injection at 3, 10, or 20 mg/kg (twice daily) resulted in a dose-dependent reduction in arthritis severity and delayed disease onset. It reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in paw tissue and attenuated antigen-induced T-cell proliferation [4] [3].

- Localized Delivery for Disease-Specific Applications: To mitigate systemic toxicity and achieve sustained drug release, several targeted delivery systems have been engineered:

- PLGA Microparticles: Used for retrobulbar injection to treat laser-induced choroidal neovascularization (CNV) in mice. This system provided a sustained drug release into the retina/choroid, significantly reducing CNV and macrophage recruitment without systemic toxicity [9].

- Targeted Nanosomes: Type II collagen-targeted nanosomes (liposomes) were used to deliver this compound specifically to damaged cartilage in a mouse model of post-traumatic osteoarthritis. This targeted approach effectively reduced inflammation and cartilage degradation [1].

- Microsphere-Incorporated Hydrogel: A system combining silk fibroin microspheres (for this compound loading) within a GelMA hydrogel was developed to deliver stem cells and this compound simultaneously for tendon repair. The controlled release of this compound created a pro-regenerative niche, enhancing stem cell-based therapy [8].

Key Considerations for Research Use

When working with this compound, please note the following technical details:

- Solubility and Storage: this compound is soluble in DMSO (≥ 100 mg/mL). It is recommended to store the lyophilized powder at -20°C in a desiccated environment. Once in solution, it should be stored at -20°C and used within 3-6 months, with aliquoting to avoid repeated freeze-thaw cycles [4] [2].

- Specificity and Toxicity: While this compound shows good selectivity for IKK-2 over IKK-1 and other kinases, results from its use should be interpreted with caution due to its dual inhibition of IKK-2 and STAT3. Although it has a low toxicity profile in many in vitro and in vivo models [6], systemic administration can pose toxicity risks, making localized delivery strategies preferable for tissue-specific applications [1] [9].

- Research Use Only: this compound is explicitly labeled "For Research Use Only" and is not approved for diagnostic or therapeutic use in humans [2] [5].

References

- 1. Targeted nanosome delivery of this compound for modulating ... [sciencedirect.com]

- 2. This compound #50902 [cellsignal.com]

- 3. This compound | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | IKK-2 Inhibitor | MedChemExpress [medchemexpress.com]

- 5. This compound | IκB Kinase | Tocris Bioscience [tocris.com]

- 6. - TPCA 's potential to be used as a tool compound for studying cancer... 1 [figshare.com]

- 7. Transcriptome‑based drug repositioning identifies TPCA ‑ 1 as... [spandidos-publications.com]

- 8. Controlled this compound delivery engineers a pro-tenogenic niche ... [pmc.ncbi.nlm.nih.gov]

- 9. IKK2 Inhibition Using TPCA - 1 -Loaded PLGA... | PLOS One [journals.plos.org]

TPCA-1 preliminary research investigation

Research Applications & Models

TPCA-1 has demonstrated efficacy across various disease models. Key research applications are summarized below.

| Disease Area | Model/System | Observed Effect | Citation |

|---|---|---|---|

| Inflammatory Disease | Murine Collagen-Induced Arthritis (CIA) | Dose-dependent reduction in disease severity; reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [1]. | |

| Lipopolysaccharide (LPS)-Stimulated Human Monocytes | Inhibition of TNF-α, IL-6, and IL-8 production (IC50: 170-320 nM) [1] [2]. | ||

| Mouse Model of Vascular Injury & Acute Inflammation | Targeted nanoparticles reduced inflammatory cell infiltration [3] [4]. | ||

| Cancer Research | Esophageal Squamous Cell Carcinoma (ESCC) | Preferentially inhibited viability of ESCC cells; induced apoptosis [5]. | |

| Non-Small Cell Lung Cancer (NSCLC) with mutant EGFR | Repressed cell proliferation; synergized with tyrosine kinase inhibitors (e.g., gefitinib) to induce apoptosis [6]. | ||

| Cervical Cancer (HeLa cells) | Reversed IL-1β-promoted cell proliferation, migration, and invasion [7]. | ||

| Other Conditions | Post-Traumatic Osteoarthritis (PTOA) Mouse Model | Targeted nanosomes reduced inflammation and cartilage degradation [8]. |

Experimental Protocols

In Vitro Cell Culture and Treatment

A common application is inhibiting inflammatory cytokine production in immune cells.

- Cell Line: Human peripheral blood monocytes [1] [2] or mouse bone marrow-derived macrophages (BMDM) [1].

- Pretreatment: Cells are pretreated with this compound (e.g., 0.5 μM) for about 1 hour [1].

- Stimulation: Cells are then stimulated with LPS (e.g., 1-100 ng/mL) to induce inflammation [1] [2].

- Readout: The production of cytokines like TNF-α is measured in the supernatant after 8-24 hours using an immunoassay (e.g., ELISA) [1].

In Vivo Administration

This compound has been used in animal models of inflammation and cancer.

- Disease Model: For murine collagen-induced arthritis, DBA/1 mice are commonly used [1].

- Dosage & Route: this compound is typically administered via intraperitoneal (i.p.) injection at 3, 10, or 20 mg/kg, twice daily (b.i.d.) [1].

- Assessment: Disease severity is scored, and paw tissue is analyzed for nuclear p65 localization and cytokine levels [1].

Mechanism of Action and Signaling Pathways

This compound functions primarily as a dual inhibitor of the NF-κB and STAT3 pathways [6].

This compound acts as a dual inhibitor of the NF-κB and STAT3 signaling pathways, reducing the expression of pro-inflammatory cytokines and genes involved in cell survival.

Key Considerations for Researchers

- Specificity: While this compound is a potent IKK-2 inhibitor, be aware that it also directly inhibits STAT3 by docking into its SH2 domain, affecting cytokine-induced signaling [6].

- Working Concentrations: Effective in vitro concentrations can vary. Always conduct dose-response curves, but common working ranges are 0.1-10 μM [1].

- Delivery Systems: New formulations are being developed to overcome potential limitations. For instance, encapsulating this compound in targeted nanoparticles (e.g., using hydroxyethyl starch-cholesterol polymers or collagen-targeting nanosomes) enhances delivery to inflammatory sites and cartilage, improving efficacy and potentially reducing systemic exposure [3] [8] [4].

References

- 1. This compound | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | IKK-2 Inhibitor [medchemexpress.com]

- 3. Enhancing the Treatment of Uncontrolled Inflammation ... [mdpi.com]

- 4. Enhancing the Treatment of Uncontrolled Inflammation ... [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome-based drug repositioning identifies this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a direct dual inhibitor of STAT3 and NF-κB and ... [pubmed.ncbi.nlm.nih.gov]

- 7. IL-1β promotes cervical cancer through activating NF-κB/ ... [pmc.ncbi.nlm.nih.gov]

- 8. Targeted nanosome delivery of this compound for modulating ... [sciencedirect.com]

Comprehensive Technical Guide to TPCA-1: Mechanism, Applications, and Research Protocols

Introduction and Chemical Properties

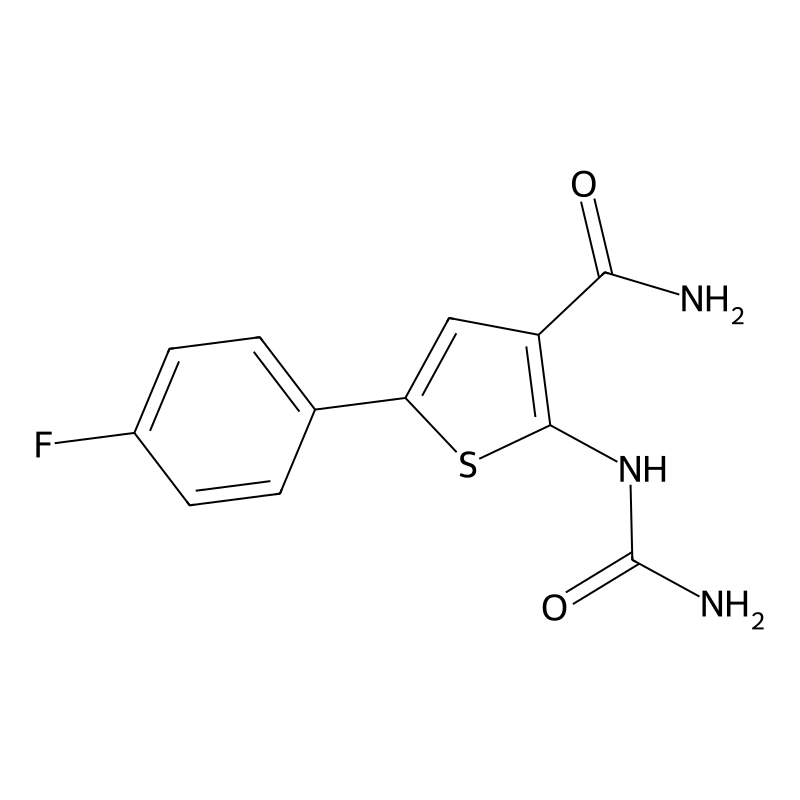

TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent small molecule inhibitor that has emerged as a valuable research tool in immunology, oncology, and drug development. With the molecular formula C({12})H({10})FN({3})O({2})S and a molecular weight of 279.3 g/mol, this compound exhibits >98% purity and is soluble in DMSO at 30 mg/mL [1]. This compound is also known by its alternate name GW683965 and carries the CAS registry number 507475-17-4 [1]. This compound was initially developed as a selective inhibitor of the IκB kinase (IKK) subunit β, but subsequent research has revealed its additional activity against STAT3 signaling, making it a dual-pathway inhibitor with broad research applications [2].

From a pharmaceutical perspective, this compound is supplied as a lyophilized powder that should be stored desiccated at -20°C, where it remains stable for 24 months. For experimental use, researchers typically reconstitute this compound in DMSO to create a 15 mM stock solution (achieved by adding 1.19 mL DMSO to 5 mg powder). Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency, with aliquoting recommended to avoid multiple freeze-thaw cycles [1]. The compound's core structure consists of a thiophene carboxamide scaffold with fluorophenyl and ureido substituents that contribute to its kinase inhibitory properties.

Mechanism of Action and Signaling Pathways

Primary Mechanism: IKKβ Inhibition and NF-κB Pathway Suppression

This compound functions primarily as a potent selective inhibitor of IκB kinase subunit β (IKKβ), a key enzyme in the NF-κB signaling pathway. The inhibitory concentration (IC(_{50})) of this compound for IKKβ is approximately 17.9 nM, demonstrating its high potency [1]. The NF-κB pathway represents a critical signaling cascade that regulates numerous cellular processes including immune responses, inflammation, cell survival, and proliferation [3]. Under basal conditions, NF-κB dimers (typically composed of RelA/p65 and p50 subunits) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon activation by pro-inflammatory signals such as TNF-α or LPS, the IKK complex (consisting of IKKα, IKKβ, and the regulatory subunit NEMO) becomes activated, leading to IκB phosphorylation at specific serine residues (Ser32/Ser36) [3].

This compound specifically blocks this process by inhibiting IKKβ activity, thereby preventing IκB phosphorylation and subsequent degradation. This inhibition maintains NF-κB in its cytoplasmic inactive state, preventing its nuclear translocation and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2 [4] [3]. The central role of NF-κB in inflammation and cancer makes this pathway an attractive therapeutic target, and this compound's potent inhibition of IKKβ has established it as a valuable tool for studying NF-κB-mediated processes.

Secondary Mechanism: STAT3 Pathway Inhibition

Beyond its effects on NF-κB signaling, research has revealed that this compound also functions as a direct inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). This compound achieves this inhibition by docking into the SH2 domain of STAT3, which prevents STAT3 recruitment to upstream kinases and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases [2]. This dual inhibition capability is significant because both NF-κB and STAT3 pathways often cooperate in promoting cell survival, proliferation, and inflammation in pathological conditions such as cancer [2].

The diagram below illustrates this compound's dual inhibitory effects on both NF-κB and STAT3 signaling pathways:

This compound inhibits both IKKβ in NF-κB pathway and STAT3 recruitment, suppressing inflammatory and proliferative gene expression.

Synergistic Effects in Combination Therapies

The dual inhibition capability of this compound creates synergistic therapeutic effects in various disease models. Research in non-small cell lung cancer (NSCLC) has demonstrated that while tyrosine kinase inhibitors (TKIs) like gefitinib target EGFR mutations, they often fail to sufficiently suppress both NF-κB and STAT3 pathways. Interestingly, TKI treatment can even increase phospho-STAT3 levels in some cancer cells [2]. Combining this compound with TKIs results in enhanced apoptosis and increased treatment sensitivity, suggesting that co-targeting EGFR, STAT3, and NF-κB represents a more effective strategy for cancers with specific EGFR mutations [2]. This synergistic approach highlights the therapeutic potential of combining pathway-specific inhibitors to overcome compensatory mechanisms that often limit single-agent efficacy.

Therapeutic Applications and Research Findings

Oncology Research

This compound has demonstrated significant potential in cancer research, particularly through its ability to simultaneously target multiple signaling pathways essential for tumor survival and proliferation. In esophageal squamous cell carcinoma (ESCC), this compound preferentially inhibited the viability of ESCC cells compared to non-tumorigenic epithelial Het-1A cells [4]. Mechanistic studies revealed that this compound induced ESCC cell apoptosis by inhibiting IKKβ phosphorylation, leading to IκBα stabilization and subsequent NF-κB signaling inhibition [4]. The table below summarizes key findings from oncology-focused studies of this compound:

Table 1: this compound Applications in Oncology Research

| Cancer Type | Model System | Key Findings | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-450 cell line | Preferentially inhibited ESCC cell viability; Induced apoptosis | IKKβ inhibition, IκBα stabilization, NF-κB pathway suppression | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | Mutant EGFR-associated human NSCLC cells | Repressed proliferation; Enhanced gefitinib-induced apoptosis | Dual inhibition of STAT3 and NF-κB; Blocked STAT3 recruitment to kinases | [2] |

| Various Cancers | Preclinical models | Suppressed proliferation and promoted apoptosis | Inhibition of NF-κB-mediated pro-survival genes and STAT3 signaling | [1] [2] |

In mutant EGFR-associated non-small cell lung cancer, this compound effectively repressed cell proliferation and showed particular efficacy against NSCLC cells with constitutive STAT3 activation [2]. The dual inhibition approach proved superior to EGFR inhibition alone, as gefitinib treatment failed to efficiently suppress NF-κB and STAT3 activity. This research highlights the importance of pathway crosstalk in cancer therapy resistance and positions this compound as a promising candidate for combination therapies targeting multiple signaling nodes simultaneously.

Inflammation and Autoimmune Disease

The potent anti-inflammatory properties of this compound have been investigated across various inflammatory conditions. In murine collagen-induced arthritis models, this compound significantly reduced inflammation and antigen-induced T cell proliferation [1]. Similar anti-inflammatory effects have been observed in models of chronic periodontitis and nasal epithelial inflammation [1]. The following table summarizes key inflammatory conditions where this compound has demonstrated efficacy:

Table 2: this compound Applications in Inflammation and Autoimmune Research

| Condition/Disease | Model System | Key Findings | Delivery Method | Citation |

|---|---|---|---|---|

| Uncontrolled Inflammation | LPS-induced vascular injury mouse model | Reduced inflammatory cell infiltration; Inhibited M1 macrophage polarization | PECAM-1-targeted nanoparticles | [5] |

| Post-Traumatic Osteoarthritis (PTOA) | Mechanical loading mouse model | Reduced oxidative stress, inflammation, and cartilage degradation; Improved pain behavior | Type II collagen-targeted nanosomes | [6] |

| Lupus-like Autoimmune Disease | Lyn-deficient mouse model | Inhibited IRF5 nuclear translocation in monocytes and plasmacytoid DCs | Small molecule inhibitor in vitro | [7] |

| Collagen-Induced Arthritis | Murine model | Reduced inflammation and T cell proliferation | Systemic administration | [1] |

Recent advances in targeted drug delivery have enhanced the therapeutic potential of this compound for inflammatory conditions. Researchers have developed this compound-loaded nanoparticles functionalized with monoclonal antibodies that specifically bind to platelet/endothelial cell adhesion molecule-1 (PECAM-1), which is overexposed on injured endothelium and activated macrophages during inflammation pathogenesis [5]. These targeted nanoparticles significantly enhanced cellular uptake compared to unmodified nanoparticles and demonstrated improved efficacy in mitigating uncontrolled inflammation in animal models [5].

Similarly, in post-traumatic osteoarthritis (PTOA) research, this compound delivered via type II collagen-targeted nanosomes effectively reduced inflammation and cartilage degradation in a mouse model [6]. This targeted approach allowed specific delivery to osteoarthritis lesions, resulting in reduced levels of total nitric oxide (NO) and lactate dehydrogenase (LDH) in serum, lower expression of pain-related neuropeptides, and improved behavioral measures of pain [6]. These advanced delivery systems help overcome the limitations of systemic this compound administration while enhancing local bioavailability at disease sites.

Metabolic and Hematopoietic Regulation

Beyond inflammation and cancer, this compound has shown interesting effects in metabolic and hematopoietic regulation. In studies of hematopoietic stem/progenitor cells (HSPCs), this compound treatment at 100 nM concentration enhanced ex vivo expansion of phenotypical HSPCs while better preserving their function [8]. This effect was mediated through metabolic reprogramming, as NF-κB inhibition diminished mitochondrial metabolic activity and shifted metabolic flux toward glycolysis [8]. The diagram below illustrates how this compound influences hematopoietic stem cell expansion through metabolic regulation:

This compound promotes hematopoietic stem cell expansion by inhibiting NF-κB, shifting energy production from mitochondrial respiration to glycolysis.

In hypothalamic neuroprogenitor cells, TNFα-induced oxidative stress and mitochondrial dysfunction altered neurogenesis and promoted appetite neuropeptide expression. This compound treatment prevented these effects by inhibiting STAT3/NF-κB signaling, suggesting potential applications in metabolic regulation and neural development [9]. These diverse effects across multiple biological systems highlight the broad research utility of this compound as a tool for investigating interconnected signaling networks.

Experimental Protocols and Methodologies

In Vitro Cell Culture and Treatment

Standardized protocols for this compound application in cell culture systems have been established across various research applications. For standard cell viability assays in cancer research, ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) are typically cultured in appropriate media and treated with this compound across a concentration range to determine IC(_{50}) values [4]. Working concentrations generally range from nanomolar to low micromolar levels, with treatment duration varying from 24 to 72 hours depending on the specific experimental endpoint.

For mechanistic studies investigating NF-κB and STAT3 signaling, researchers often pre-treat cells with this compound for 2-4 hours before stimulating with cytokines (e.g., TNF-α, IL-6) or other pathway activators. Following treatment, cells are harvested for protein analysis using Western blotting to examine phosphorylation status of IKKβ, IκBα, STAT3, and NF-κB subunit p65, or for RNA analysis to measure expression of downstream target genes [4] [2]. Immunofluorescence staining can be performed to visualize nuclear translocation of transcription factors, providing visual confirmation of pathway inhibition.

In Vivo Animal Models

This compound has been evaluated in various animal models of disease, with administration routes and dosages optimized for specific applications. In oncology models, this compound is typically administered via intraperitoneal injection or oral gavage at doses ranging from 5-25 mg/kg, depending on the frequency and duration of treatment [2]. For inflammation models such as collagen-induced arthritis, effective doses have been reported in the range of 10-30 mg/kg administered systemically [1].

Recent advances in targeted delivery approaches have led to more sophisticated administration protocols. For osteoarthritis models, researchers have developed this compound-loaded nanosomes conjugated with monoclonal anti-type II collagen antibody (MabCII) for intra-articular injection [6]. These nanosomes typically range from 50-200 nm in size and exhibit high drug loading efficiency of approximately 90% [6]. Similarly, for vascular inflammation models, this compound has been encapsulated in hydroxyethyl starch-cholesterol (HES-CH) nanoparticles functionalized with PECAM-1-targeting antibodies, administered intravenously [5]. These targeted approaches enhance local drug concentration at disease sites while minimizing systemic exposure.

Nanoparticle Formulation Protocol

The preparation of this compound-loaded nanoparticles follows a well-established emulsion solvent evaporation method [5]. The step-by-step protocol includes:

- Polymer Solution Preparation: 50 mg of amphiphilic hydroxyethyl starch-coupled cholesterol polymer (HES-CH) is dissolved in 50 mL deionized water to obtain a 1 mg/mL aqueous solution using probe sonication for 10 minutes at 100 W.

- Drug Incorporation: 5 mL of this compound solution (1 mg/mL in chloroform) is slowly added to the polymer solution under continuous sonication.

- Emulsion Formation: The mixture is sonicated for 5 minutes to form a homogeneous oil/water emulsion.

- Solvent Removal: Chloroform is evaporated using a rotary evaporator, and the nanoparticle solution is centrifuged at 5000 rpm for 10 minutes to remove large aggregates.

- Purification: The supernatant is dialyzed overnight to remove unloaded this compound and subsequently lyophilized to obtain this compound@HCNP powder.

- Surface Functionalization: For targeted delivery, nanoparticles are conjugated with specific antibodies (e.g., PECAM-1 mAb or anti-type II collagen antibody) using carbodiimide chemistry.

The resulting nanoparticles typically exhibit uniform size distribution, high encapsulation efficiency, and sustained drug release profiles suitable for in vivo applications [5] [6].

Research Limitations and Future Directions

Pharmacological Challenges

Despite its promising research applications, this compound faces several pharmacological challenges that limit its translational potential. The compound exhibits poor aqueous solubility, necessitating formulation with organic solvents like DMSO for in vitro studies and creating challenges for in vivo administration [1]. While nanoparticle-based delivery systems have partially addressed this limitation, optimization of pharmaceutical formulations remains an active research area.

Additionally, this compound demonstrates limited specificity at higher concentrations. Although designed as an IKKβ inhibitor, studies have revealed its activity against STAT3, and potential off-target effects cannot be ruled out, particularly in complex biological systems [2]. This lack of absolute specificity complicates the interpretation of mechanistic studies, as observed phenotypes may result from inhibition of multiple targets rather than solely IKKβ. Researchers must therefore include appropriate controls and complementary approaches (e.g., genetic knockdown) to validate findings obtained with this compound.

Safety and Toxicity Considerations

The therapeutic application of this compound is limited by potential systemic toxicity associated with broad NF-κB inhibition. Since NF-κB plays crucial roles in immune homeostasis, cell survival, and tissue development, systemic inhibition may lead to undesirable side effects including immunosuppression, impaired tissue repair, and hepatic toxicity [6] [8]. These concerns have motivated the development of targeted delivery approaches that minimize systemic exposure while maximizing local drug concentrations at disease sites.

Future research directions for this compound include the optimization of tissue-specific delivery systems, exploration of combination therapies with other targeted agents, and investigation of intermittent dosing regimens to balance efficacy and toxicity. Additionally, further mechanistic studies are needed to fully elucidate the consequences of dual IKKβ/STAT3 inhibition across different biological contexts and disease states. While this compound may have limitations as a clinical candidate, it remains an invaluable research tool for probing NF-κB and STAT3 signaling biology and validating these pathways as therapeutic targets across multiple disease areas.

Conclusion

References

- 1. This compound #50902 [cellsignal.com]

- 2. This compound is a direct dual inhibitor of STAT3 and NF-κB and ... [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB: master regulator of cellular responses in health and ... [link.springer.com]

- 4. Transcriptome-based drug repositioning identifies this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing the Treatment of Uncontrolled Inflammation ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeted nanosome delivery of this compound for modulating ... [sciencedirect.com]

- 7. Genetic and chemical inhibition of IRF5 suppresses pre- ... [nature.com]

- 8. Continuous NF-κB pathway inhibition promotes expansion ... [sciencedirect.com]

- 9. TNFα-Induced Oxidative Stress and Mitochondrial ... [mdpi.com]

Comprehensive Technical Guide: TPCA-1 Transcriptional Signatures in the LINCS Database

TPCA-1 Compound Profile and Biological Activity

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent and selective small molecule inhibitor with significant implications for cancer research and therapeutic development. This section details its fundamental characteristics and documented biological effects.

Table: this compound Biochemical and Pharmacological Profile

| Parameter | Specification | Experimental Context |

|---|---|---|

| CAS Number | 507475-17-4 | Chemical registry |

| Molecular Formula | C12H10FN3O2S | Structural composition |

| Molecular Weight | 279.29 g/mol | Biochemical characterization |

| Primary Target | IKK-2 (IKKβ) | Kinase inhibition assay |

| IC50 (IKK-2) | 17.9 nM | In vitro enzymatic assay |

| Secondary Target | STAT3 | Phosphorylation inhibition |

| Cellular Activity | Inhibits LPS-induced cytokine production | Human monocytes |

| TNF-α Inhibition IC50 | 170-320 nM | LPS-stimulated human monocytes |

| In Vivo Efficacy | Collagen-induced arthritis model | Murine system, 3-20 mg/kg i.p. |

This compound demonstrates potent anti-inflammatory and anticancer properties through its selective inhibition of the IKK-2 kinase, a critical component of the NF-κB signaling pathway. By targeting IKK-2, this compound effectively suppresses the phosphorylation and subsequent degradation of IκBα, preventing nuclear translocation of NF-κB and transcription of pro-survival, inflammatory, and angiogenic genes. Additionally, this compound has been identified as an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation, expanding its mechanistic profile beyond NF-κB pathway inhibition [1].

The compound has shown dose-dependent efficacy in disease models, notably reducing severity in murine collagen-induced arthritis and demonstrating antitumor activity in xenograft models of non-small cell lung cancer with EGFR mutation. This compound has also been shown to potentiate the antitumor effects of other targeted therapies like ZD1839, suggesting potential for combination treatment approaches [1].

LINCS L1000 Platform Overview

The Library of Integrated Network-based Cellular Signatures (LINCS) program represents a transformative NIH initiative designed to generate extensive perturbation-response signatures across biological systems. The L1000 platform, a central component of LINCS, employs an innovative reduced-representation transcriptomics approach that enables large-scale profiling at significantly reduced cost while maintaining comprehensive biological information.

L1000 Assay Technology and Design

- Gene Expression Profiling: The L1000 platform directly measures the expression of only 978 carefully selected "landmark" transcripts through a high-throughput, ligation-mediated amplification (LMA) assay detected by Luminex bead-based technology.

- Transcriptome Inference: Using data from thousands of reference transcriptomes, the platform computationally infers expression levels of approximately 81% of non-measured transcripts (∼9,200 additional genes) beyond the directly measured landmarks, effectively capturing most of the transcriptome's information content.

- Cost Efficiency: The optimized design reduces reagent costs to approximately $2 per sample, enabling the profiling of over 1.3 million samples across diverse perturbation conditions.

The landmark genes were selected through a completely data-driven approach analyzing 12,031 Affymetrix expression profiles to maximize information capture rather than based on prior biological knowledge. This selection demonstrates no substantial enrichment for any particular protein class or developmental lineage bias, ensuring broad representation of biological processes [2].

LINCS Data Structure and Accessibility

The LINCS L1000 database encompasses mass-scale perturbation signatures including:

- >20,000 chemical compounds tested across multiple cell lines

- >4,500 genetic knockdowns targeting various genes

- >3,000 gene over-expressions in diverse cellular contexts

- Standardized profiling across core cell lines including A375, A549, HA1E, HCC515, HEPG2, HT29, MCF7, and PC3

The platform provides multiple access points for researchers, including the CLUE.io web interface (https://clue.io), programmatic access through APIs, and the iLINCS integrative analysis portal (http://ilincs.org), which facilitates signature connectivity analysis, dataset exploration, and interactive visualization tools [3] [4] [5].

Transcriptome-Based Drug Repositioning Workflow for this compound Identification

The discovery of this compound as a potential therapeutic agent for Esophageal Squamous Cell Carcinoma (ESCC) exemplifies a sophisticated computational drug repositioning pipeline that integrates large-scale transcriptomic data with experimental validation. This systematic approach leverages the LINCS resource to identify compounds that reverse disease-associated gene expression signatures.

Diagram: LINCS-Based Drug Repositioning Workflow for this compound Identification in ESCC

Computational Methodology

The transcriptome-based drug repositioning approach implemented in the ESCC study involved several sophisticated computational steps:

Consensus DEG Identification: Analysis of 20 ESCC transcriptomic datasets comprising 911 samples (515 tumor, 396 normal) identified consistently dysregulated genes. The analysis revealed 522 consistently downregulated and 461 consistently upregulated genes appearing in >50% of datasets with adjusted P<0.05 and |log2FoldChange|>1. These consensus DEGs represent robust transcriptional alterations in ESCC [6] [7].

Similar Cell Line Selection: Since LINCS lacked ESCC-specific perturbation data, researchers identified surrogate cell lines by analyzing transcriptomes of >1,000 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE). They identified 70 non-ESCC cell lines with high transcriptomic similarity to ESCC (Pearson Correlation Coefficient >0.83), of which six cell lines (A375, CORL23, HT115, HT29, SNUC5, SW620) had comprehensive small-molecule perturbation data in LINCS [6].

Signature Reversal Scoring: The ZhangScore algorithm was employed to quantify the ability of small molecules to reverse ESCC-associated transcriptional alterations. This method scores compounds based on their potential to counteract disease-associated gene expression patterns, with molecules ranked in ascending order (lower scores indicating stronger reversal potential). The RobustRankAggreg (RRA) method integrated ranking results across all six cell lines to identify consistently top-ranked compounds [6] [7].

Experimental Validation Protocol

The computational predictions underwent rigorous experimental validation using established in vitro models:

Cell Culture Conditions: ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) and non-tumorigenic esophageal epithelial Het-1A cells were maintained under standard culture conditions. Cells were treated with candidate compounds identified through the computational pipeline [7].

Cell Viability Assay: Metabolic activity of viable cells was measured using WST reagent in 96-well plates. Cells were seeded at optimized densities (100-500 cells/well), treated with drugs at 10μM concentration 24 hours after seeding, and cultured for 72 hours at 37°C. Absorbance was measured at 450nm after 2 hours of WST reagent application. Experiments were repeated five times to ensure statistical reliability [6] [7].

Apoptosis and Mechanism Analysis: this compound-induced apoptosis was assessed in KYSE-450 cells. Mechanistic studies evaluated this compound's effect on phosphorylation of IKKβ, IκBα stabilization, and nuclear translocation of NF-κB components to confirm pathway-specific activity [6].

This compound Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through selective inhibition of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. The NF-κB pathway is frequently constitutively activated in numerous cancer types, making it an attractive therapeutic target.

Diagram: NF-κB Signaling Pathway and this compound Inhibition Mechanism

The molecular mechanism of this compound action involves:

IKK Complex Inhibition: this compound specifically inhibits IKKβ (IKK-2) with an IC50 of 17.9 nM, demonstrating remarkable selectivity over other kinases. The IKK complex (IκB kinase) is responsible for phosphorylating the inhibitory IκBα protein in response to various stimuli [1].

IκBα Stabilization: By inhibiting IKKβ, this compound prevents the phosphorylation-induced degradation of IκBα, thereby maintaining NF-κB subunits (primarily p65-p50 heterodimers) sequestered in the cytoplasm and unable to activate transcription of target genes [6].

Downstream Effects: The prevention of NF-κB nuclear translocation results in reduced expression of pro-survival, inflammatory, and proliferative genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells. In ESCC models, this compound induced apoptosis by disrupting this pathway and demonstrated preferential cytotoxicity toward cancer cells compared to non-tumorigenic epithelial cells [6] [7].

Additionally, this compound has been shown to inhibit STAT3 phosphorylation and transactivation in a dose- and time-dependent manner, completely suppressing STAT3 phosphorylation without changing total STAT3 levels. This secondary mechanism expands this compound's therapeutic potential beyond NF-κB pathway inhibition [1].

Practical Applications and Protocol Implementation

This section provides actionable guidance for researchers seeking to leverage LINCS resources and implement similar drug repositioning strategies in their work.

Accessing and Analyzing LINCS Data

The iLINCS platform (http://ilincs.org) provides a user-friendly interface for conducting sophisticated signature-based analyses without requiring programming expertise. Key functionalities include:

- Signature Connectivity Analysis: Users can submit gene expression signatures (lists of up- and down-regulated genes) and identify connected perturbagens (compounds or genetic perturbations) that induce inversely correlated expression patterns.

- Dataset Exploration: iLINCS provides access to >34,000 processed omics datasets and >220,000 precomputed signatures that can be mined for specific biological or therapeutic questions.

- Interactive Visualization: The platform incorporates interactive heatmaps, volcano plots, GSEA plots, and pathway diagrams to facilitate data interpretation and hypothesis generation [5].

For advanced users, programmatic access to LINCS data is available through APIs and R/Python packages, enabling integration with custom analysis pipelines and high-throughput screening applications.

Experimental Design Considerations

When implementing transcriptome-based drug repositioning strategies, several methodological considerations optimize success:

Cell Line Selection: The strategy of identifying non-disease cell lines with high transcriptomic similarity to the disease of interest (as demonstrated in the ESCC study) is particularly valuable when disease-relevant perturbation data is unavailable in LINCS. Correlation thresholds (PCC>0.83) should be empirically determined based on the specific disease context [6].

Signature Robustness: Consensus DEGs identified across multiple independent datasets (e.g., >50% of datasets as in the ESCC study) yield more reliable repositioning candidates than signatures derived from single studies. Meta-analysis approaches enhance signal-to-noise ratio in transcriptional signatures [6] [8].

Validation Prioritization: The ZhangScore and RRA aggregation method provides a statistically rigorous framework for prioritizing compounds for experimental validation. Researchers should consider both rank consistency across multiple cell lines and magnitude of connectivity scores when selecting candidates for downstream testing [6].

Conclusion and Future Perspectives

The identification of this compound as a potential therapeutic agent for ESCC exemplifies the power of integrative computational-experimental approaches for drug repositioning. The LINCS L1000 platform provides an unprecedented resource for connecting disease-associated transcriptional signatures with chemical perturbations, enabling systematic discovery of novel therapeutic applications for existing compounds.

Future directions in this field include the development of more sophisticated multi-omics integration approaches that combine transcriptional signatures with proteomic, epigenomic, and chemical structural data. Additionally, methods for predicting synergistic drug combinations based on complementary transcriptional responses represent an active area of investigation with significant clinical implications [9] [5].

References

- 1. This compound | IKK-2 Inhibitor [medchemexpress.com]

- 2. A Next Generation Connectivity Map: L1000 platform and the ... [pmc.ncbi.nlm.nih.gov]

- 3. LINCS L1000 Connectivity Map Resource [maayanlab.cloud]

- 4. Guide to LINCS data release into NCBI GEO - L1000 [clue.io]

- 5. Connecting omics signatures and revealing biological ... [nature.com]

- 6. Transcriptome‑ based drug repositioning identifies TPCA ‑ 1 as... [spandidos-publications.com]

- 7. Transcriptome-based drug repositioning identifies this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. Drug Repositioning for Cancer Therapy Based on... | PLOS One [journals.plos.org]

- 9. Drug combination prediction for cancer treatment using... [elifesciences.org]

Comprehensive Technical Guide: TPCA-1 Drug Repositioning Screening for Esophageal Squamous Cell Carcinoma

Introduction to Drug Repositioning and TPCA-1 Context

Drug repositioning represents a strategic approach to pharmaceutical development that identifies new therapeutic applications for existing drugs or drug candidates. This paradigm offers significant advantages over traditional drug development, including reduced timelines (3-12 years vs. 10-17 years), lower costs (approximately 50% reduction), and diminished risk profiles since repositioned candidates have established safety and pharmacokinetic data. [1] The escalating challenges of traditional drug development - with costs approaching $2 billion per approved drug and success rates below 10% - have made repositioning an increasingly attractive strategy for addressing unmet medical needs. [2]

This compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a potent selective inhibitor of IKKβ (Inhibitor of NF-κB kinase subunit β), a key component in the NF-κB signaling pathway. [3] Originally investigated for inflammatory conditions, this compound has emerged as a promising candidate for drug repositioning in oncology, particularly for esophageal squamous cell carcinoma (ESCC). The NF-κB signaling pathway represents a compelling target for cancer therapy due to its central role in regulating inflammation, cell survival, proliferation, and immune responses - processes frequently dysregulated in malignancies. [3] [1]

This technical guide provides researchers and drug development professionals with comprehensive methodologies for this compound repositioning screening, encompassing computational approaches, experimental validation protocols, and technical implementation strategies based on current literature and experimental data.

This compound Drug Repositioning Screening Methodology

Computational Screening Using LINCS Database

The Library of Integrated Network-based Cellular Signatures (LINCS) program provides a comprehensive resource containing transcriptional signatures for approximately 1.4 million genetic and small-molecule perturbations across 50 cell types. [3] This database employs L1000 technology to generate gene expression profiles, creating a robust foundation for identifying compounds that reverse disease-specific transcriptional signatures. For ESCC, researchers have developed an innovative approach that leverages non-ESCC cell lines with similar transcriptomic profiles to overcome the absence of ESCC-specific perturbation data in LINCS.

The screening methodology involves several critical steps:

- Transcriptomic Similarity Analysis: Researchers analyzed transcriptomes of >1,000 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE) to identify non-ESCC lines with similar profiles to ESCC cells. This identified 70 candidate lines, with six (A375, CORL23, HT115, HT29, SNUC5, and SW620) having available small-molecule perturbation data in LINCS. [3]

- Consensus DEG Identification: Analysis of 20 ESCC datasets identified consistently dysregulated genes, with 522 downregulated and 461 upregulated differentially expressed genes (DEGs) appearing in >50% of datasets. [3]

- ZhangScore Implementation: The ZhangScore algorithm quantifies a small molecule's ability to reverse disease-associated transcriptomic alterations, with molecules ranked by their potential to counteract ESCC-specific DEG patterns. [3]

Transcriptomic Analysis and Signature Reversal

The foundational premise of this approach is that compounds inducing transcriptional changes opposite to disease-associated patterns may have therapeutic potential. For this compound, this involved:

Table 1: Key Dataset Sources for ESCC Drug Repositioning

| Database | Data Type | Sample Information | Access Information |

|---|---|---|---|

| Cancer Cell Line Encyclopedia (CCLE) | Gene expression profiles | >1,000 human cancer cell lines | https://portals.broadinstitute.org/ccle |

| LINCS | Small-molecule-perturbed gene expression | 1.4 million perturbations across 50 cell types | GEO accession GSE92742 |

| ESCC Datasets | 20 gene expression datasets | 515 tumor samples, 396 normal samples | Xena, SRA, and GEO databases |

The bioinformatic pipeline for consensus DEG identification employs multiple analytical frameworks. For microarray data, the Limma package performs background correction, normalization, and differential expression analysis. [3] For RNA-seq data, the align-free tool Salmon quantifies transcript abundance, followed by DEG analysis using DESeq2. [3] Consensus DEGs are defined as genes with adjusted p<0.05 and |log2FoldChange|>1 that are consistently dysregulated across >50% of analyzed datasets.

Experimental Validation and Mechanistic Studies

In Vitro Validation Protocols

Following computational identification of this compound as a candidate ESCC therapeutic, rigorous experimental validation is essential. The top 50 molecules identified by ZhangScore ranking underwent preliminary screening, with four candidates (nutlin-3a, vemurafenib, this compound, and CID2858522) selected for experimental verification. [3]

Cell Viability Assay Protocol:

- Cell Lines: ESCC cell lines (KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109) and non-tumorigenic esophageal epithelial Het-1A cells as controls. [3]

- Culture Conditions: Standard cell culture conditions with appropriate media and supplements as specified by cell line providers.

- Viability Assessment: MTT or WST-1 assays following 24-72 hours of drug exposure at varying concentrations (typically 0.1-100 μM).

- Data Analysis: Dose-response curves and IC50 calculation using four-parameter logistic regression.

This compound demonstrated selective cytotoxicity against ESCC cells compared to non-tumorigenic Het-1A cells, indicating a favorable therapeutic window. [3] This preferential effect is critical for potential clinical translation, as it suggests reduced off-target toxicity.

Mechanism of Action Studies

The mechanistic basis for this compound activity in ESCC involves targeted inhibition of the NF-κB signaling pathway. Detailed molecular analyses revealed:

Apoptosis Assay Protocol:

- Treatment: ESCC KYSE-450 cells treated with this compound at relevant concentrations (based on IC50 determinations).

- Apoptosis Detection: Annexin V/propidium iodide staining followed by flow cytometry analysis at 24-48 hours post-treatment.

- Additional Markers: Caspase-3/7 activation measurements using fluorescent substrates.

Western Blot Analysis for NF-κB Pathway:

- Protein Extraction: Cell lysis in RIPA buffer with protease and phosphatase inhibitors.

- Antibodies: Primary antibodies against IKKβ, phospho-IKKβ, IκBα, NF-κB p65, and cleaved caspase-3.

- Key Findings: this compound inhibited phosphorylation of IKKβ, prevented IκBα degradation, and reduced nuclear translocation of NF-κB p65. [3]

Table 2: Experimental Results for this compound in ESCC Models

| Experimental Parameter | Finding | Biological Significance |

|---|---|---|

| ESCC Cell Viability (IC50) | Significant reduction in multiple ESCC cell lines | Potent anti-cancer activity |

| Selectivity Index | Higher for ESCC vs. Het-1A non-tumorigenic cells | Therapeutic window favorable |

| Apoptosis Induction | Increased Annexin V+ cells | Activates programmed cell death |

| IKKβ Phosphorylation | Dose-dependent inhibition | Target engagement confirmed |

| IκBα Levels | Stabilized after this compound treatment | NF-κB pathway suppression |

| NF-κB Nuclear Translocation | Reduced p65 nuclear localization | Transcriptional activity decreased |

The experimental data confirm that this compound exerts its anti-ESCC effects through specific inhibition of the canonical NF-κB pathway, ultimately inducing apoptosis in cancer cells while sparing non-tumorigenic counterparts. [3]

Advanced Computational Approaches in Drug Repositioning

Knowledge Graph and Deep Learning Frameworks

Recent advances in artificial intelligence have transformed drug repositioning paradigms, with knowledge graph embedding and deep learning approaches demonstrating particular promise. The UKEDR (Unified Knowledge-Enhanced Deep learning framework for Drug Repositioning) represents one such approach that integrates knowledge graph embedding, pre-training strategies, and recommendation systems to address challenges like cold start problems and diverse network representations. [4]

Knowledge Graph Construction:

- Entity Types: Drugs, targets, diseases, genes, side effects, and biological processes

- Relationship Types: Drug-target interactions, drug-disease associations, target-disease links, and protein-protein interactions

- Embedding Techniques: Translation models (TransE, Attranse), bilinear models (DistMult, Attdismult), and attention mechanisms to capture complex relational patterns [2]

The DTD-GNN model (Drug-Target-Disease Graph Neural Network) specifically addresses ternary relationships among drugs, targets, and diseases using a heterogeneous graph structure that combines graph convolutional networks (GCN) and graph attention networks (GAT). [5] This approach introduces "event nodes" to represent complex interactions among the three entity types, enabling more comprehensive relationship modeling beyond simple binary associations.

Cross-Application to this compound Repositioning

For this compound repositioning, these advanced computational frameworks can be implemented through:

- Semantic Similarity Embedding: Mapping this compound into shared vector space with other IKKβ inhibitors and inflammatory pathway modulators

- Heterogeneous Network Analysis: Constructing multi-relational graphs connecting this compound to cancer types through shared pathways and molecular targets

- Attention Mechanisms: Prioritizing most relevant biological features for specific cancer contexts, particularly ESCC

Evaluation of these approaches demonstrates superior performance compared to traditional methods, with AUC values exceeding 0.95 when combining knowledge graph embedding with attention-based recommendation systems. [4] This represents a 39.3% improvement over next-best models in some benchmarking studies, particularly for challenging cold-start scenarios where limited prior knowledge exists. [4]

Technical Implementation and Protocol Development

NF-κB Signaling Pathway and this compound Mechanism

The following Graphviz diagram illustrates the NF-κB signaling pathway and this compound's mechanism of action:

caption: NF-κB signaling pathway with this compound inhibition mechanism.

Experimental Workflow for Drug Repositioning

The following diagram outlines the comprehensive experimental workflow for this compound repositioning:

caption: Comprehensive workflow for this compound drug repositioning screening.

Implementation Considerations

For researchers implementing this compound repositioning screening, several technical considerations are essential:

- Data Quality Control: Ensure rigorous normalization of transcriptomic data across different platforms and batches to avoid technical artifacts

- Validation Prioritization: While computational screening may identify dozens of candidates, prioritize based on ZhangScore, pathway relevance, and commercial availability

- Dose Range Finding: Conduct preliminary experiments to establish appropriate concentration ranges for this compound based on reported IC50 values (typically low micromolar range)

- Pathway Monitoring: Include multiple readouts for NF-κB pathway activity beyond IκBα degradation, such as target gene expression (IL-6, TNF-α) and nuclear translocation assays

The experimental protocols outlined here provide a framework for validating this compound activity in ESCC, but may require optimization for specific laboratory conditions and equipment configurations. Additionally, researchers should consider exploring this compound in combination therapies, as NF-κB inhibition may sensitize cancer cells to conventional chemotherapy or other targeted agents.

Conclusion and Future Directions